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1-(1-Chloroethyl)-2-nitrobenzene is an organic compound characterized by its unique structure, which consists of a nitro group and a chloroethyl substituent on a benzene ring. Its chemical formula is , and it is classified as an aromatic compound due to the presence of the benzene ring. This compound typically appears as a yellowish liquid or solid and has a melting point of approximately 32 °C. It is soluble in organic solvents but has limited solubility in water, making it an interesting subject for various chemical studies and applications.
The synthesis of 1-(1-chloroethyl)-2-nitrobenzene can be achieved through various methods:
1-(1-Chloroethyl)-2-nitrobenzene finds applications in several fields:
Studies on the interactions of 1-(1-chloroethyl)-2-nitrobenzene with biological systems indicate that it may interact with cellular components leading to oxidative stress or DNA damage. These interactions warrant further investigation to fully understand its toxicological profile and implications for environmental health.
Several compounds share structural similarities with 1-(1-chloroethyl)-2-nitrobenzene. Below is a comparison highlighting their uniqueness:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| 1-Chloro-2-nitrobenzene | Lacks the chloroethyl group; used as a solvent and reagent. | |
| 1,4-Dichloro-2-nitrobenzene | Contains two chlorine atoms; used in industrial applications. | |
| 2-Chloronitrobenzene | Similar structure but different positional isomer; used in dye synthesis. | |
| 1-(1-Chloroethyl)-3-nitrobenzene | Similar but with a different nitro position; potential for different reactivity. |
The uniqueness of 1-(1-chloroethyl)-2-nitrobenzene lies in its specific combination of functional groups, which influences its reactivity and potential applications compared to these similar compounds.
The compound’s IUPAC name is 1-(1-chloroethyl)-2-nitrobenzene, reflecting its benzene ring substituted with a nitro group (-NO₂) at the ortho position and a 1-chloroethyl group (-CH₂Cl) at the adjacent position. Its molecular formula is C₈H₈ClNO₂, with a molar mass of 185.61 g/mol. The structure combines aromatic stability with electrophilic reactivity due to the electron-withdrawing nitro group and the polar chloroethyl substituent.
While crystallographic data for this specific compound are limited, analogous nitrobenzene derivatives exhibit planar aromatic rings with substituents adopting staggered conformations to minimize steric hindrance. The chloroethyl group likely rotates freely around the C-C bond, creating multiple conformational isomers. Computational models predict a dihedral angle of ~30° between the nitro group and the benzene plane, optimizing resonance stabilization.
The compound is sparingly soluble in water (<0.1 g/L at 25°C) but dissolves readily in polar organic solvents like acetone, dimethyl sulfoxide (DMSO), and ethanol. Its octanol-water partition coefficient (log P) is estimated at 2.1, indicating moderate lipophilicity.